6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a chloro group, and a phenyl ring that is further substituted with a chloro and a cyclopentyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution reactions: The chloro and cyclopentyloxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[3-chloro-4-(methoxy)phenyl]pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
6-chloro-N-[3-chloro-4-(ethoxy)phenyl]pyridine-3-sulfonamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and of particular interest in research and development.
Properties
IUPAC Name |
6-chloro-N-(3-chloro-4-cyclopentyloxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-14-9-11(5-7-15(14)23-12-3-1-2-4-12)20-24(21,22)13-6-8-16(18)19-10-13/h5-10,12,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDVIDNNAJLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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